molecular formula C10H12ClNO B1606017 2-chloro-N-(4-ethylphenyl)acetamide CAS No. 20172-36-5

2-chloro-N-(4-ethylphenyl)acetamide

Cat. No.: B1606017
CAS No.: 20172-36-5
M. Wt: 197.66 g/mol
InChI Key: MNODWERQWKSALS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is characterized by the presence of a chloroacetamide group attached to a 4-ethylphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

2-chloro-N-(4-ethylphenyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with 4-ethylaniline . The reaction typically involves the following steps:

    Reaction Setup: Chloroacetyl chloride is added to a solution of 4-ethylaniline in an appropriate solvent, such as dichloromethane.

    Reaction Conditions: The mixture is stirred at a controlled temperature, usually around 0-5°C, to prevent side reactions.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

2-chloro-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

Scientific Research Applications

2-chloro-N-(4-ethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-(4-ethylphenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNODWERQWKSALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352191
Record name 2-chloro-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20172-36-5
Record name 2-chloro-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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